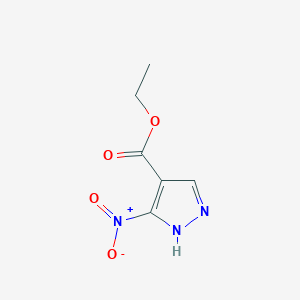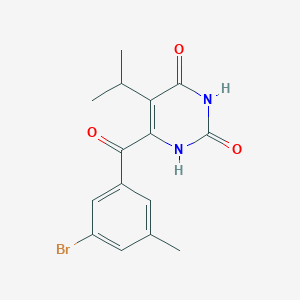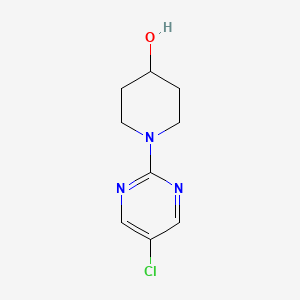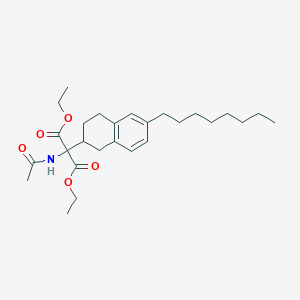
Ethyl 3-nitro-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-nitro-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is characterized by the presence of a nitro group at the 3-position and an ethyl ester group at the 4-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of Ethyl 3-nitro-1H-pyrazole-4-carboxylate typically involves the esterification of 1H-Pyrazole-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid . The reaction conditions usually require refluxing the mixture to achieve the desired esterification. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various organic solvents. Major products formed from these reactions include amino-substituted pyrazoles, carboxylic acids, and fused heterocyclic compounds .
Scientific Research Applications
Ethyl 3-nitro-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-nitro-1H-pyrazole-4-carboxylate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the ester group can be hydrolyzed to release the active carboxylic acid. These interactions can modulate various molecular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 3-nitro-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1H-Pyrazole-4-carboxylic acid ethyl ester: This compound lacks the nitro group, resulting in different reactivity and biological activity.
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: This compound has a similar nitro and ester substitution pattern but differs in the alkyl substituents on the pyrazole ring.
The presence of the nitro group in this compound imparts unique reactivity and potential biological activities compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, agriculture, and materials science. Its unique chemical structure allows it to undergo various reactions and interact with biological targets, making it a valuable building block for the synthesis of bioactive molecules and advanced materials.
Properties
Molecular Formula |
C6H7N3O4 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
ethyl 5-nitro-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-6(10)4-3-7-8-5(4)9(11)12/h3H,2H2,1H3,(H,7,8) |
InChI Key |
INQPWGDFSJUNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-chloro-3-(trifluoromethoxy)phenyl]-4-propylPiperazine](/img/structure/B1509794.png)

![Ethyl 3-(4-amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanecarboxylate](/img/structure/B1509811.png)
![7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1509815.png)
![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1509817.png)
![tert-Butyl (1R,3S,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1509821.png)
![tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B1509822.png)
![(R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone](/img/structure/B1509825.png)

![Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1509830.png)
![5-chloro-7-(2-chloro-4-pyridinyl)-Imidazo[1,2-c]pyrimidine](/img/structure/B1509834.png)



